Technical Synthesis Guide: 1-Amino-3-phenoxathiincarboxylic Acid
Technical Synthesis Guide: 1-Amino-3-phenoxathiincarboxylic Acid
Executive Summary & Structural Analysis[1][2][3]
1-Amino-3-phenoxathiincarboxylic acid (CAS 342043-57-6) represents a specialized tricyclic scaffold in medicinal chemistry, often investigated for its potential as a peptidomimetic template, antiviral agent (specifically against Pestivirus), and as a core for intercalating DNA-binding drugs.
The synthesis of this molecule presents a specific regiochemical challenge: establishing the amino and carboxylic acid moieties in a 1,3-meta relationship on the phenoxathiin core while maintaining the integrity of the sulfide and ether bridges.
Structural Definition & Numbering
To ensure synthetic accuracy, we utilize the standard IUPAC numbering for the phenoxathiin system:
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Heteroatoms: Sulfur at position 5, Oxygen at position 10.
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Ring A (Substituted): Carbons 1, 2, 3, 4.
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Ring B (Unsubstituted): Carbons 6, 7, 8, 9.
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Target Geometry: The amino group is at Position 1 (ortho to the oxygen bridge), and the carboxylic acid is at Position 3 (meta to the amino group).
Retrosynthetic Analysis
The most robust strategy for synthesizing polysubstituted phenoxathiins is the "Bottom-Up" assembly via a modified Ullmann condensation/cyclization sequence. Functionalizing a pre-formed phenoxathiin ring often yields inseparable mixtures of isomers (typically 2- or 4-substituted products). Therefore, we construct the ring from a pre-functionalized benzoic acid precursor.
Strategic Disconnection
The molecule is disconnected at the C–S and C–O bonds, revealing two key fragments:
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Fragment A (Electrophile): 3,4-Dichloro-5-nitrobenzoic acid . The nitro group serves as the latent amino functionality and activates the ring for nucleophilic aromatic substitution (SNAr).
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Fragment B (Nucleophile): 2-Mercaptophenol (2-Hydroxythiophenol).
Figure 1: Retrosynthetic logic flow from target to commercially available precursors.
Experimental Protocol
Phase 1: Preparation of the Electrophile
Synthesis of 3,4-Dichloro-5-nitrobenzoic acid Rationale: The commercial availability of 3,4-dichlorobenzoic acid makes it an ideal starting material. Nitration occurs regioselectively at position 5 (meta to the carboxyl, ortho to the chlorine), providing the necessary activation for the subsequent steps.
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Reagents: 3,4-Dichlorobenzoic acid (1.0 eq), Fuming Nitric Acid (HNO₃, >90%), Sulfuric Acid (H₂SO₄).
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Procedure:
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Dissolve 3,4-dichlorobenzoic acid in concentrated H₂SO₄ at 0°C.
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Add fuming HNO₃ dropwise, maintaining temperature <10°C.
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Warm to 60°C for 2 hours. Monitor by TLC/HPLC.
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Pour onto crushed ice. Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
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Yield Expectation: 85-90%.
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Phase 2: Thioether Formation (S-Arylation)
Synthesis of 3-Chloro-4-(2-hydroxyphenylthio)-5-nitrobenzoic acid Rationale: The chlorine at position 4 is activated by both the ortho-nitro and para-carboxyl groups, making it significantly more electrophilic than the chlorine at position 3. This ensures high regioselectivity during the SNAr reaction.
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Reagents: 3,4-Dichloro-5-nitrobenzoic acid (1.0 eq), 2-Mercaptophenol (1.05 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (anhydrous).
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Protocol:
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Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
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Addition: Dissolve the nitrobenzoic acid derivative in DMF (0.5 M). Add K₂CO₃ and stir for 15 min.
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Reaction: Add 2-Mercaptophenol dropwise at 0°C to prevent exotherms.
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Conditions: Stir at Room Temperature (RT) for 4 hours.
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Workup: Quench with 1N HCl (pH ~3). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for cyclization.
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Phase 3: Ring Closure (O-Arylation)
Synthesis of 1-Nitro-3-phenoxathiincarboxylic acid Rationale: The second chlorine (at position 3) is less reactive. Closing the ring to form the ether bridge requires copper catalysis (Ullmann-type conditions).
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Reagents: Thioether intermediate (from Phase 2), Copper(I) Iodide (CuI, 10 mol%), 1,10-Phenanthroline (20 mol%), Cesium Carbonate (Cs₂CO₃, 2.0 eq), DMF or DMAc.
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Protocol:
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Setup: Resuspend the intermediate in DMF (0.2 M).
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Catalyst: Add Cs₂CO₃, CuI, and ligand. Degas the solution with N₂ for 10 minutes.
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Reaction: Heat to 100–110°C for 12–16 hours.
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Monitoring: HPLC should show disappearance of the starting material and formation of the rigid tricyclic product.
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Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Acidify filtrate with 1N HCl to precipitate the carboxylic acid product.
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Purification: Recrystallization from Acetic Acid or Ethanol.
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Phase 4: Nitro Reduction
Synthesis of 1-Amino-3-phenoxathiincarboxylic acid Rationale: A mild reduction is required to avoid poisoning the sulfur atom or cleaving the ether bridge. Iron/Ammonium Chloride or catalytic hydrogenation (if S-poisoning is managed) are preferred.
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Reagents: Nitro-phenoxathiin precursor, Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).
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Protocol:
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Suspend the nitro compound in EtOH/H₂O.
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Add NH₄Cl and Iron powder.
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Reflux at 80°C for 2–4 hours.
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Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
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Isolation: Adjust pH to isoelectric point (~pH 4-5) to precipitate the amino acid zwitterion.
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Final Purification: Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).
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Key Data & Process Parameters
| Parameter | Specification | Notes |
| Regioselectivity | >95% C4-substitution in Phase 2 | Controlled by electronic activation (NO₂/COOH). |
| Cyclization Temp | 100–110°C | Critical window; <100°C is slow, >120°C risks decarboxylation. |
| Catalyst Load | 10 mol% CuI | Essential for the deactivated C3-Cl displacement. |
| Final Appearance | Yellow to Orange Solid | Typical for amino-phenoxathiin derivatives. |
| Storage | -20°C, Desiccated | Amino acids can be hygroscopic; protect from oxidation. |
Mechanistic Pathway Visualization
The following diagram illustrates the regiochemical control during the SNAr and Ullmann cyclization steps.
Figure 2: Mechanistic pathway highlighting the sequential displacement of chlorine atoms.
Safety & Handling
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Nitro Compounds: Potentially explosive if heated dry. Ensure controlled heating and avoid distilling to dryness.
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Thiophenols: Extremely malodorous and toxic. Use bleach (sodium hypochlorite) traps for all off-gassing and glassware cleaning to oxidize residual thiols.
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Copper Salts: Heavy metal waste; dispose of according to environmental regulations.
References
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Phenoxathiin Chemistry & Numbering
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Regioselective Synthesis of Phenoxathiins
- Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 2003.
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Nitro-Benzoic Acid Precursors
Sources
- 1. 2-Chloro-3,5-dinitrobenzoic acid [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. PHENOXATHIIN | 262-20-4 [chemicalbook.com]
- 4. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]

